molecular formula C9H18ClNOS B13523159 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

Cat. No.: B13523159
M. Wt: 223.76 g/mol
InChI Key: BQOLVLZJWWASTD-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom bonded to a methyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

    Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced nitrogen-containing compounds.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.

    8-oxa-1-azaspiro[4.5]decane: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activities.

    3-(Methylsulfanyl)-1-azaspiro[4.5]decane: Lacks the oxygen atom, resulting in different structural and functional properties.

Uniqueness

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is unique due to its combination of a spirocyclic structure, the presence of a methylsulfanyl group, and the hydrochloride salt form. This combination imparts distinct chemical reactivity, solubility, and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H

InChI Key

BQOLVLZJWWASTD-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2(CCOCC2)NC1.Cl

Origin of Product

United States

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